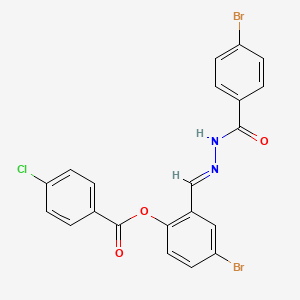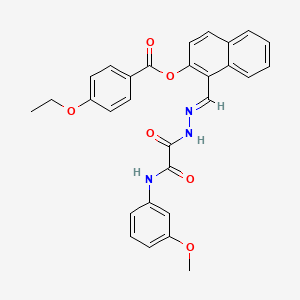
1-((2-(2-((3-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-ethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SALOR-INT L398985-1EA, also known by its chemical name 1-(2-((3-methoxyanilino)(oxo)ac)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate, is a heterocyclic organic compound with the molecular formula C29H25N3O6 and a molecular weight of 511.53 g/mol . This compound is notable for its complex structure, which includes multiple aromatic rings, ester, amide, hydrazone, and ether functional groups .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SALOR-INT L398985-1EA typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the hydrazone intermediate: This involves the reaction of 3-methoxyaniline with an appropriate oxo compound under acidic conditions to form the hydrazone.
Coupling with 2-naphthyl 4-ethoxybenzoate: The hydrazone intermediate is then coupled with 2-naphthyl 4-ethoxybenzoate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of SALOR-INT L398985-1EA follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of 3-methoxyaniline and the oxo compound are reacted to form the hydrazone intermediate.
Coupling reaction: The hydrazone intermediate is then coupled with 2-naphthyl 4-ethoxybenzoate in large reactors under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
SALOR-INT L398985-1EA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
SALOR-INT L398985-1EA has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
作用机制
The mechanism of action of SALOR-INT L398985-1EA involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to specific enzymes: Inhibiting their activity and affecting metabolic pathways.
Interact with cellular receptors: Modulating signal transduction pathways and cellular responses.
Induce oxidative stress: Leading to cell death in certain types of cancer cells.
相似化合物的比较
SALOR-INT L398985-1EA can be compared with other similar compounds, such as:
1-(2-((3-methoxyanilino)(oxo)ac)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-((3-methoxyanilino)(oxo)ac)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate: Similar structure but with a chloro group instead of an ethoxy group.
The uniqueness of SALOR-INT L398985-1EA lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
属性
CAS 编号 |
769157-19-9 |
|---|---|
分子式 |
C29H25N3O6 |
分子量 |
511.5 g/mol |
IUPAC 名称 |
[1-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate |
InChI |
InChI=1S/C29H25N3O6/c1-3-37-22-14-11-20(12-15-22)29(35)38-26-16-13-19-7-4-5-10-24(19)25(26)18-30-32-28(34)27(33)31-21-8-6-9-23(17-21)36-2/h4-18H,3H2,1-2H3,(H,31,33)(H,32,34)/b30-18+ |
InChI 键 |
NPPVVFRHJNBJJE-UXHLAJHPSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC(=CC=C4)OC |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC(=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


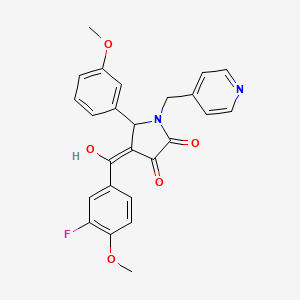
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12029679.png)

![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12029685.png)
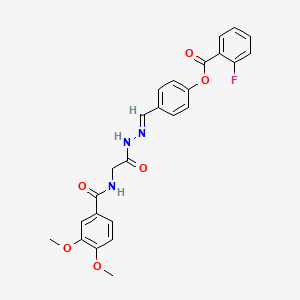
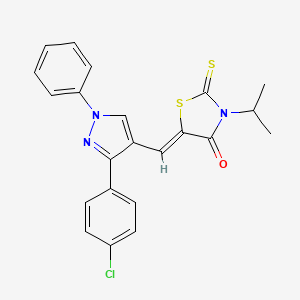
![4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12029706.png)
![(5E)-2-(4-chlorophenyl)-5-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12029707.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12029708.png)
![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12029712.png)
![(5E)-5-[2-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12029715.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12029722.png)
